![molecular formula C14H17F2NO3 B6646687 2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646687.png)
2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid
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Overview
Description
2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1969 by the Upjohn Company and was approved by the FDA in 1978. Diflunisal has been shown to be effective in treating a variety of conditions, including arthritis, gout, and menstrual cramps.
Mechanism of Action
2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid works by inhibiting the production of prostaglandins, which are molecules that play a key role in the inflammatory response. By reducing the production of prostaglandins, 2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid can help to reduce pain and inflammation.
Biochemical and Physiological Effects:
2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. 2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes.
Advantages and Limitations for Lab Experiments
2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-established drug with a known mechanism of action. This makes it a useful tool for studying the inflammatory response and for testing the efficacy of other anti-inflammatory drugs. One limitation is that it can be difficult to obtain pure 2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid for use in experiments, as it is often sold in combination with other drugs.
Future Directions
There are a number of potential future directions for research on 2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential use in combination with other drugs to enhance its anti-inflammatory effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid and its potential for use in other therapeutic applications.
Synthesis Methods
The synthesis of 2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid involves the condensation of 3,5-difluorobenzoic acid with glycine methyl ester to form the intermediate N-(3,5-difluorobenzoyl)glycine methyl ester. This intermediate is then hydrolyzed to form 2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid.
Scientific Research Applications
2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid has been extensively studied in scientific research for its potential therapeutic uses. It has been shown to be effective in treating various types of pain and inflammation, including osteoarthritis, rheumatoid arthritis, and acute gouty arthritis. 2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-[[(3,5-difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-3-14(4-2,13(19)20)8-17-12(18)9-5-10(15)7-11(16)6-9/h5-7H,3-4,8H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBZRYUYJSJQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=CC(=CC(=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid |
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